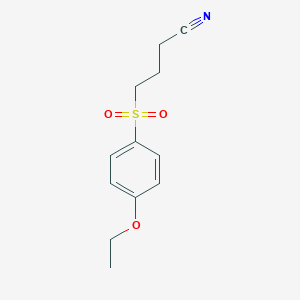

4-(4-Ethoxyphenyl)sulfonylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Ethoxyphenyl)sulfonylbutanenitrile, commonly known as E-4031, is a chemical compound that belongs to the class of potassium channel blockers. It is widely used in scientific research to study the role of ion channels in various physiological and pathological processes.

Mecanismo De Acción

The mechanism of action of E-4031 involves the binding of the compound to the pore-forming subunit of the potassium channel, thereby blocking the flow of potassium ions through the channel. This leads to a prolongation of the action potential duration and an increase in the refractory period of cardiac myocytes. E-4031 has been shown to have a higher affinity for the open state of the channel and to bind preferentially to the outer vestibule of the channel.

Biochemical and Physiological Effects:

The biochemical and physiological effects of E-4031 are mainly related to its ability to block the IKr current in cardiac myocytes. This leads to a prolongation of the action potential duration, an increase in the refractory period, and a decrease in the repolarization reserve of the heart. These effects can lead to the development of arrhythmias, such as torsades de pointes, in susceptible individuals. E-4031 has also been shown to have antiarrhythmic effects in animal models of arrhythmias.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of using E-4031 in lab experiments are its high potency and selectivity for the IKr current, which makes it a valuable tool for studying the role of this current in cardiac physiology and pathology. However, the main limitation of using E-4031 is its potential to induce arrhythmias in susceptible individuals, which requires careful monitoring and interpretation of the experimental results.

Direcciones Futuras

In the future, E-4031 and other potassium channel blockers may be used as therapeutic agents for the treatment of arrhythmias and other cardiovascular diseases. In addition, further research is needed to elucidate the molecular mechanisms of potassium channel block by E-4031 and to identify new compounds with improved selectivity and safety profiles. Finally, E-4031 may also be used as a tool to study the role of ion channels in other physiological and pathological processes, such as neuronal excitability and cancer cell proliferation.

Métodos De Síntesis

The synthesis method of E-4031 involves the reaction of 4-(4-Ethoxyphenyl)sulfonylbutyronitrile with sodium hydride in the presence of dimethyl sulfoxide. The resulting compound is then treated with hydrochloric acid to obtain E-4031 in high yield and purity.

Aplicaciones Científicas De Investigación

E-4031 is widely used in scientific research to study the role of ion channels in various physiological and pathological processes. It is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This current plays a crucial role in the repolarization of the cardiac action potential and is involved in the regulation of heart rate and rhythm. E-4031 has also been shown to block other types of potassium channels, such as the slow component of the delayed rectifier potassium current (IKs) and the inward rectifier potassium current (IK1).

Propiedades

IUPAC Name |

4-(4-ethoxyphenyl)sulfonylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-11-5-7-12(8-6-11)17(14,15)10-4-3-9-13/h5-8H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQOGTCLNZDADU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)CCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2-cyano-3-fluorophenoxy)methyl]-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7663532.png)

![1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7663538.png)

![N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)

![5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7663549.png)

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B7663559.png)

![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)

![(3S)-1-[3-(furan-2-carbonylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7663586.png)

![2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)

![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)

![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)

![1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)

![3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663638.png)